2,6-Dichloro-7-methoxyquinazolin-4-amine
Description
2,6-Dichloro-7-methoxyquinazolin-4-amine is a quinazoline derivative characterized by a dichloro substitution at positions 2 and 6, a methoxy group at position 7, and an amine group at position 4. Its molecular formula is C₉H₇Cl₂N₃O, with a molecular weight of 244.08 g/mol (calculated by adding a second chlorine to the mono-chloro analog in ). The dichloro substitution likely enhances electron-withdrawing effects, influencing reactivity and binding interactions in biological systems.
Properties
Molecular Formula |
C9H7Cl2N3O |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
2,6-dichloro-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C9H7Cl2N3O/c1-15-7-3-6-4(2-5(7)10)8(12)14-9(11)13-6/h2-3H,1H3,(H2,12,13,14) |
InChI Key |
PWIQFWCRNGVPGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key distinctions between 2,6-Dichloro-7-methoxyquinazolin-4-amine and related compounds:
Key Observations:
Chlorine Substitution: The dichloro analog exhibits higher molecular weight and lipophilicity compared to the mono-chloro derivative (209.63 vs. 244.08 g/mol), which may improve membrane permeability but reduce solubility .
Functional Group Variations: The 4-anilino derivative () replaces the 4-amine with an anilino group and introduces a chloropropoxy chain at position 5. This modification enhances steric flexibility and provides a reactive site for further derivatization . The methoxy group at position 8 (vs. 7 in the target compound) alters electronic distribution, which could influence aromatic stacking interactions.
Synthetic Utility: The dichloro compound may serve as a precursor for nucleophilic substitution reactions, leveraging its electron-deficient quinazoline core. In contrast, the 4-anilino derivative is tailored for generating amino derivatives via amine coupling .
Preparation Methods
Initial Ring Formation via Urea-Mediated Cyclization
The quinazoline core is typically constructed from anthranilic acid derivatives. For 2,6-dichloro-7-methoxyquinazolin-4-amine, 2-amino-4-methoxybenzoic acid serves as a preferred starting material. Cyclization with urea at elevated temperatures (180–200°C) under inert atmosphere generates 7-methoxyquinazoline-2,4-diol. This intermediate is critical for downstream chlorination.
Reaction Conditions:
Alternative Cyclization Agents
Phosgene or triphosgene may replace urea in dichloromethane or toluene, enabling milder conditions (60–80°C). This method reduces decomposition risks and improves selectivity for the 4-position amine.
Chlorination Strategies
Direct Chlorination Using Phosphorus Oxychloride (POCl₃)
The 2- and 6-position chlorinations are achieved using POCl₃ in the presence of catalytic N,N-dimethylformamide (DMF). Excess POCl₃ (5–10 equivalents) ensures complete substitution:
Optimized Parameters:
Sequential Chlorination with Phosphorus Pentachloride (PCl₅)
For substrates sensitive to POCl₃, PCl₃ or PCl₃/PCl₅ mixtures in chlorinated solvents (e.g., dichloroethane) enable stepwise chlorination. This method allows better control over regioselectivity but requires longer reaction times (12–24 hours).
Functional Group Interconversion at the 4-Position
Amination via Nucleophilic Substitution
The 4-hydroxyl group in 7-methoxyquinazoline-2,4-diol is replaced with an amine using ammonium hydroxide or gaseous ammonia under high-pressure conditions. Alternatively, the intermediate 2,6-dichloro-4-chloro-7-methoxyquinazoline undergoes amination with aqueous NH₃ in tetrahydrofuran (THF).
Key Data:
Industrial-Scale Synthesis and Process Optimization
One-Pot Cyclization-Chlorination
AiFChem’s patented method (CAS: 79025-77-7) combines cyclization and chlorination in a single reactor to minimize intermediate isolation. This approach reduces purification steps and improves overall yield (total yield: 51–55%).
Process Overview:
-
Cyclization: 2-Amino-4-methoxybenzoic acid + urea → 7-Methoxyquinazoline-2,4-diol.
-
Chlorination: POCl₃/DMF → this compound.
Solvent and Catalyst Screening
Comparative studies identify dichloromethane and toluene as optimal solvents for chlorination, while DMF enhances reaction rates. Raney nickel or palladium catalysts are unnecessary in this context, unlike reductions in related quinazolines.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirm purity >98% for pharmaceutical-grade batches.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Urea Cyclization + POCl₃ | 2-Amino-4-methoxybenzoic acid | Urea, POCl₃, DMF | 85 | 98.5 |
| One-Pot Industrial | 2-Amino-4-methoxybenzoic acid | Urea, POCl₃ | 55 | 97.0 |
| Phosgene Cyclization | 2-Amino-4-methoxybenzoic acid | Triphosgene, PCl₅ | 78 | 96.8 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Dichloro-7-methoxyquinazolin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with halogenation and methoxylation of quinazoline precursors. For example, 4-chloro intermediates (e.g., 4-chloro-7-methoxyquinazolin-6-yl acetate) are reacted with amines under nucleophilic substitution conditions. Key steps include:
- Chlorination : Use of SOCl₂ or POCl₃ for introducing chlorine at positions 2 and 6 .
- Methoxy Group Installation : Alkylation with methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃/NaH) .
- Amine Coupling : Reaction with ammonia or substituted amines in polar aprotic solvents (DMF/DMSO) at 60–100°C .
- Optimization : Yield improvements (~95%) are achieved via microwave-assisted Suzuki coupling (e.g., Pd(PPh₃)₄ catalysis) and purification via silica column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Methoxy protons appear as singlets at δ 3.8–4.1 ppm.
- Aromatic protons in the quinazoline ring show splitting patterns between δ 7.2–8.5 ppm .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. Example: C₁₀H₈Cl₂N₃O requires m/z 272.9965 .
- IR : Stretching vibrations for C-Cl (750–650 cm⁻¹) and NH₂ (3300–3200 cm⁻¹) .
Q. What are the primary biological targets of this compound in preclinical studies?
- Methodological Answer : The compound inhibits kinase enzymes (e.g., CLK1, EGFR) via competitive binding to the ATP pocket. Key assays include:
- Kinase Inhibition Profiling : Use recombinant kinases (e.g., Reaction Biology’s KinaseScan®) at 1–10 µM concentrations .
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) using MTT assays. EC₅₀ values <1 µM correlate with antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay formats?
- Methodological Answer : Discrepancies often arise from off-target effects or assay-specific conditions. Mitigation strategies:
- Selectivity Screening : Test against a panel of 100+ kinases to identify off-target interactions .
- Metabolic Stability Assessment : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may reduce efficacy in certain models .
- Dose-Response Repetition : Perform triplicate experiments with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Q. What strategies optimize the compound’s selectivity for specific kinase isoforms (e.g., CLK1 over CLK2)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce bulky substituents (e.g., morpholine, triazole) at position 7 to exploit isoform-specific hydrophobic pockets .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with CLK1’s hinge region (e.g., hydrogen bonding with Glu172) .
- Crystallography : Co-crystallize with target kinases to validate binding modes (PDB data) .
Q. How does the compound’s stability under physiological conditions impact in vivo experimental design?
- Methodological Answer :
- pH Stability : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Degradation >10% within 24 hours necessitates prodrug strategies .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may require dose adjustments in pharmacokinetic studies .
- Metabolite Identification : LC-MS/MS analysis of liver microsome incubations identifies major metabolites (e.g., O-demethylation products) .
Q. What computational methods predict the compound’s ADMET properties, and how reliable are these models?
- Methodological Answer :
- In Silico Tools : SwissADME for bioavailability predictions (e.g., Lipinski’s Rule compliance).
- Toxicity Prediction : Use Derek Nexus for structural alerts (e.g., mutagenicity via Ames test models) .
- Validation : Compare computational results with experimental data (e.g., Caco-2 permeability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
